molecular formula C20H17ClO6 B2769431 methyl 4-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate CAS No. 374709-20-3

methyl 4-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate

Cat. No.: B2769431
CAS No.: 374709-20-3
M. Wt: 388.8
InChI Key: IKHDVHJGITZJBV-UHFFFAOYSA-N
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Description

Methyl 4-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate is a useful research compound. Its molecular formula is C20H17ClO6 and its molecular weight is 388.8. The purity is usually 95%.
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Biological Activity

Methyl 4-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a furan ring, a chromene moiety, and a chloro substituent. Its IUPAC name reflects its intricate arrangement of functional groups, which contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, similar compounds have demonstrated inhibitory effects on dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are vital for DNA synthesis and repair .
  • Interaction with G Protein-Coupled Receptors (GPCRs) : Research indicates that derivatives of this compound may interact with GPCRs, which play significant roles in cell signaling pathways. These interactions can lead to various physiological responses, including anti-inflammatory effects and modulation of neurotransmitter release .
  • Antioxidant Activity : Compounds with similar structures have exhibited antioxidant properties, helping to mitigate oxidative stress in biological systems. This activity is essential for protecting cells from damage associated with various diseases .

Biological Activity Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
Enzyme Inhibition2-Amino-4-oxo derivativesInhibition of DHFR and TS; anti-tumor effects
GPCR ModulationVarious GPCR ligandsAltered neurotransmitter levels; anti-inflammatory
Antioxidant PropertiesFuran derivativesReduction in oxidative stress markers

Case Studies

  • Antitumor Activity : In a study involving related furan derivatives, compounds were tested against various human cancer cell lines. The results indicated significant cytotoxicity at low micromolar concentrations, suggesting potential as chemotherapeutic agents .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective effects of compounds with similar structures. These studies demonstrated that such compounds could protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential for treating neurodegenerative diseases .
  • Anti-inflammatory Properties : A recent study examined the anti-inflammatory effects of furan-based compounds on animal models of inflammation. The results showed a marked reduction in inflammatory markers, indicating that these compounds could serve as effective anti-inflammatory agents .

Properties

IUPAC Name

methyl 4-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO6/c1-10-11(6-18(26-10)20(23)24-2)9-25-17-8-16-14(7-15(17)21)12-4-3-5-13(12)19(22)27-16/h6-8H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHDVHJGITZJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)OC)COC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.